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Compound of Interest

Compound Name: 4-Phenyl-quinolin-2-ol

Cat. No.: B1362635 Get Quote

The chemical structure of 4-Phenyl-quinolin-2-ol, with its fused bicyclic system and a phenyl

substituent, gives rise to a distinct set of signals in its NMR spectra. The tautomeric equilibrium

between the -ol and -one forms heavily favors the 2-quinolone tautomer, a characteristic

feature of this heterocyclic system. The following analysis is based on the 2-quinolone

tautomer, 4-phenyl-1,2-dihydroquinolin-2-one.

¹H NMR Spectral Analysis
The ¹H NMR spectrum of 4-Phenyl-quinolin-2-ol provides a wealth of information regarding

the number of different types of protons and their neighboring environments. The spectrum is

typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), which is capable of dissolving

the compound and has a well-characterized residual solvent peak.[3][4]

Key features of the ¹H NMR spectrum include a downfield singlet for the N-H proton, a singlet

for the proton at the C3 position, and a series of multiplets in the aromatic region corresponding

to the protons of the quinolinone core and the phenyl ring.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge

[style=bold];

// Define nodes with positions N1 [label="N", pos="0,0.75!"]; C2 [label="C2", pos="-1.2,0!"];

O_C2 [label="O", pos="-2.2,0.5!"]; C3 [label="C3", pos="-1.2,-1.2!"]; C4 [label="C4",

pos="0,-1.95!"]; C4a [label="C4a", pos="1.2,-1.2!"]; C5 [label="C5", pos="2.4,-1.2!"]; C6

[label="C6", pos="2.4,0!"]; C7 [label="C7", pos="1.2,1.2!"]; C8 [label="C8", pos="0,1.95!"]; C8a
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[label="C8a", pos="1.2,0!"]; H_N1 [label="H", pos="-0.5,1.2!"]; H3 [label="H3", pos="-2.2,-1.7!"];

H5 [label="H5", pos="3.4,-1.7!"]; H6 [label="H6", pos="3.4,0.5!"]; H7 [label="H7",

pos="1.2,2.2!"]; H8 [label="H8", pos="-0.5,2.9!"];

// Phenyl Ring C1_prime [label="C1'", pos="-0.5,-3.2!"]; C2_prime [label="C2'",

pos="-1.7,-3.9!"]; C3_prime [label="C3'", pos="-1.7,-5.1!"]; C4_prime [label="C4'",

pos="-0.5,-5.8!"]; C5_prime [label="C5'", pos="0.7,-5.1!"]; C6_prime [label="C6'",

pos="0.7,-3.9!"]; H2_prime [label="H2'", pos="-2.7,-3.9!"]; H3_prime [label="H3'",

pos="-2.7,-5.1!"]; H4_prime [label="H4'", pos="-0.5,-6.8!"]; H5_prime [label="H5'",

pos="1.7,-5.1!"]; H6_prime [label="H6'", pos="1.7,-3.9!"];

// Quinolinone Core Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 --

C7; C7 -- C8; C8 -- C8a; C8a -- N1; C4a -- C8a; C2 -- O_C2 [style=double];

// Phenyl Ring Bonds C4 -- C1_prime; C1_prime -- C2_prime; C2_prime -- C3_prime;

C3_prime -- C4_prime; C4_prime -- C5_prime; C5_prime -- C6_prime; C6_prime -- C1_prime;

// C-H Bonds N1 -- H_N1; C3 -- H3; C5 -- H5; C6 -- H6; C7 -- H7; C8 -- H8; C2_prime --

H2_prime; C3_prime -- H3_prime; C4_prime -- H4_prime; C5_prime -- H5_prime; C6_prime --

H6_prime; }

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for 4-Phenyl-quinolin-2-ol in
DMSO-d₆.
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Proton Assignment
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

NH ~11.72 s -

H8 ~8.10 dd 8.1, 1.1

H2', H6' ~7.83 dd 6.6, 2.9

H5 ~7.77 d 8.3

H7 ~7.67 m -

H3', H4', H5' ~7.59 m -

H6 ~7.34 t 7.2

H3 ~6.34 s -

Note: The chemical shifts and coupling constants are approximate values based on literature

data for 4-phenyl-2-quinolone and its derivatives. Actual values may vary slightly depending on

experimental conditions.[3]

Interpretation of the ¹H NMR Spectrum:

NH Proton (~11.72 ppm): The proton attached to the nitrogen appears as a broad singlet at a

very downfield chemical shift. This is due to the deshielding effect of the adjacent carbonyl

group and its involvement in hydrogen bonding with the DMSO solvent.

Aromatic Protons (7.34 - 8.10 ppm): The protons on the quinolinone and phenyl rings

resonate in this region.

H8 (~8.10 ppm): This proton is deshielded by the anisotropic effect of the carbonyl group,

causing it to appear at the lowest field in the aromatic region. It appears as a doublet of

doublets due to coupling with H7 (ortho coupling) and H6 (meta coupling).[5]

H5 (~7.77 ppm): This proton is also deshielded and appears as a doublet due to ortho

coupling with H6.
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H2', H6' (~7.83 ppm): These protons on the phenyl ring are in the ortho position to the

quinolinone core and are deshielded. They appear as a doublet of doublets.

H7, H3', H4', H5' (~7.59 - 7.67 ppm): These protons often appear as a complex multiplet

due to overlapping signals and similar chemical environments.

H6 (~7.34 ppm): This proton appears as a triplet due to coupling with both H5 and H7.

H3 Proton (~6.34 ppm): The proton at the C3 position is a vinyl proton and appears as a

sharp singlet. Its upfield shift compared to the other aromatic protons is characteristic of its

position in the heterocyclic ring.[1]

¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to

the low natural abundance of the ¹³C isotope (1.1%), these spectra are typically acquired with

proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single

line.[6]

Table 2: ¹³C NMR Chemical Shifts for 4-Phenyl-quinolin-2-ol in DMSO-d₆.
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Carbon Assignment Chemical Shift (δ) ppm

C2 (C=O) ~176.9

C8a ~149.9

C4 ~140.5

C1' ~134.2

C7 ~131.8

C4' ~130.4

C2', C6' ~129.0

C3', C5' ~127.4

C5 ~124.9

C8 ~124.7

C6 ~123.2

C4a ~118.7

C3 ~107.3

Note: The chemical shifts are approximate values based on literature data for 4-phenyl-2-

quinolone and its derivatives.[3]

Interpretation of the ¹³C NMR Spectrum:

Carbonyl Carbon (C2, ~176.9 ppm): The carbonyl carbon is the most deshielded carbon in

the molecule and appears at a very low field, which is characteristic of amide carbonyls.[7]

Aromatic and Olefinic Carbons (107.3 - 149.9 ppm): The remaining carbons of the

quinolinone and phenyl rings resonate in this range.

Quaternary carbons (C4, C4a, C8a, C1') generally show weaker signals compared to

protonated carbons.
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The chemical shifts are influenced by the electronegativity of the attached atoms and the

overall electronic distribution in the aromatic systems. For instance, carbons adjacent to

the nitrogen (C8a) and the carbonyl group are significantly deshielded.

The C3 carbon appears at a relatively upfield position (~107.3 ppm) for an sp² hybridized

carbon, which is a characteristic feature of the 2-quinolone system.

Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is

recommended.
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Sample Preparation

Instrument Setup

Data Acquisition

Data Processing
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Final Spectra Analysis
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Step-by-Step Methodology:
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Sample Preparation:

Accurately weigh approximately 5-10 mg of high-purity 4-Phenyl-quinolin-2-ol.

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean,

dry vial.

For precise chemical shift referencing, add a small amount of an internal standard such as

tetramethylsilane (TMS).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. This step is

crucial for maintaining a stable magnetic field during the experiment.

Shim the magnetic field to achieve high homogeneity, which results in sharp, well-resolved

NMR signals.

Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum signal-to-

noise.

¹H NMR Data Acquisition:

Set the appropriate spectral width to cover the expected range of proton chemical shifts

(e.g., 0-12 ppm).

Use a standard pulse sequence (e.g., zg30).

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

¹³C NMR Data Acquisition:

Set the spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).
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Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single

lines for each carbon.

Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of

scans (typically 1024-4096) is required to obtain a spectrum with an adequate signal-to-

noise ratio.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the

frequency-domain spectra.

Perform phase and baseline correction to ensure accurate signal representation.

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the

residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integrate the signals in the ¹H spectrum to determine the relative number of protons for

each resonance.

Perform peak picking on both spectra to identify the precise chemical shifts of all signals.

Conclusion
The ¹H and ¹³C NMR spectra of 4-Phenyl-quinolin-2-ol provide a detailed fingerprint of its

molecular structure. A thorough analysis of the chemical shifts, coupling constants, and signal

multiplicities allows for the unambiguous assignment of all proton and carbon signals. The

provided experimental protocol outlines a systematic approach to acquiring high-quality NMR

data, which is fundamental for the structural characterization and purity assessment of this

important class of compounds in a research and drug development setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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